3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid
Description
Properties
CAS No. |
758673-53-9 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-amino-2,4-dihydro-1,5-benzodioxepine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(9(12)13)5-14-7-3-1-2-4-8(7)15-6-10/h1-4H,5-6,11H2,(H,12,13) |
InChI Key |
XTZMUKVMOKMMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C2O1)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) typically involves the following steps:
Thorpe Cyclization: The process begins with the cyclization of 1,2-di(cyanomethoxy)benzene to form an enamino nitrile intermediate.
Hydrolysis: The enamino nitrile is then hydrolyzed to produce the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin.
Reduction: The ketone intermediate is reduced to form the amino alcohol.
Reductive Alkylation: Various N-alkyl and N-aralkyl derivatives of the amino alcohol are obtained through reductive alkylation in the presence of aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These methods ensure high purity and quality of the final product, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various amino alcohols, oxidized derivatives, and substituted benzodioxepin compounds .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that 3-amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents aimed at treating bacterial infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis and dermatitis .
Anticancer Activity
Preliminary research indicates that 3-amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Cosmetic Applications
The cosmetic industry is increasingly utilizing compounds with beneficial skin properties. The unique structure of 3-amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid allows it to be incorporated into formulations aimed at improving skin hydration and elasticity.
Skin Hydration and Anti-aging
Formulations containing this compound have been shown to enhance skin hydration and reduce the appearance of fine lines and wrinkles. Its incorporation into creams and serums is based on its ability to interact with skin proteins and improve moisture retention .
Stability and Efficacy
The compound's stability under various conditions makes it suitable for use in cosmetic products. Studies have validated its safety and effectiveness through rigorous testing protocols mandated by regulatory agencies .
Polymer Development
The unique chemical properties of 3-amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid have led to its exploration in polymer chemistry. It can be used as a monomer or additive to enhance the mechanical properties of polymers, potentially leading to the development of new materials with improved durability and functionality .
Drug Delivery Systems
Research is ongoing into the use of this compound in drug delivery systems due to its ability to form stable complexes with various drug molecules. This could enhance the bioavailability of drugs administered via topical or oral routes .
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodioxepin-3-carboxylicacid,3-amino-3,4-dihydro-(9CI) involves its interaction with β-adrenergic receptors. The compound acts as a stimulant, leading to bronchodilation and other physiological effects. The molecular targets include β-adrenergic receptors, and the pathways involved are related to adrenergic signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two structurally related molecules: caffeic acid (3,4-Dihydroxybenzeneacrylic acid) and 3-aminobenzoic acid.
Table 1: Structural and Functional Comparison
*Deduced from structural analysis.
Key Differences and Implications
Structural Complexity: The benzodioxepine core in the target compound introduces conformational flexibility absent in the planar benzene rings of caffeic acid and 3-aminobenzoic acid. This could enhance binding to biomolecules with complex active sites, such as G-protein-coupled receptors .
Functional Group Arrangement: The proximity of amino and carboxylic acid groups in the target compound may enable zwitterionic behavior, altering solubility and membrane permeability compared to 3-aminobenzoic acid, where these groups are para to each other .
Applications: Caffeic acid is widely used in antioxidant and anti-inflammatory research due to its dihydroxy groups, whereas the target compound’s amino group and rigid bicyclic structure may favor neurological drug development (e.g., serotonin receptor modulators) . 3-Aminobenzoic acid is restricted to industrial dye synthesis due to toxicity concerns, while the target compound’s complexity likely limits its use to specialized pharmaceutical contexts .
This could slow amide bond formation but improve metabolic stability in vivo.
Biological Activity
3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid is a compound belonging to the benzodioxepine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid can be represented as follows:
This compound features a benzodioxepine ring system that contributes to its unique biological properties.
The biological activity of 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid is attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes linked to metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Biological Activity Data Table
The following table summarizes key biological activities and findings related to 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid on various cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through the activation of caspase pathways. The findings suggest its potential as a lead compound for developing new anticancer agents.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid was tested against several bacterial strains. Results indicated that the compound effectively inhibited the growth of Gram-positive bacteria, highlighting its potential use in treating bacterial infections.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid:
- Structure-Activity Relationship (SAR) : Modifications to the benzodioxepine structure have been shown to enhance biological activity.
- Synergistic Effects : Combination studies with other antimicrobial agents revealed synergistic effects that could lead to more effective treatment regimens.
- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-3,4-dihydro-2H-1,5-benzodioxepine-3-carboxylic acid, and how can purity be ensured?
The synthesis typically involves multi-step routes, including cyclization and functional group modifications. For example, analogs like 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid require controlled reaction conditions (e.g., temperature, catalyst selection) to minimize side products . Purity can be assessed via melting point analysis (e.g., mp 143–146°C for the benzodioxepine core ) and chromatographic techniques (HPLC or LC-MS). Recrystallization using solvents like ethanol or acetonitrile is recommended for purification .
Q. Which spectroscopic methods are most effective for structural characterization?
- NMR : Critical for confirming the benzodioxepine core and substituent positions. For example, -NMR can resolve diastereotopic protons in the seven-membered ring.
- X-ray crystallography : Provides definitive confirmation of stereochemistry and hydrogen-bonding patterns, as seen in analogs like 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid .
- FT-IR : Identifies carboxylic acid (-COOH) and amine (-NH) functional groups via characteristic stretches (e.g., 1700–1720 cm for C=O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions or impurity profiles. To address this:
- Validate purity : Use orthogonal methods (HPLC, HRMS) to rule out batch-to-batch variability .
- Standardize assays : Compare results under identical conditions (e.g., cell lines, incubation times). For example, enzyme inhibition studies should include positive controls like known inhibitors .
- Mechanistic studies : Probe binding modes via molecular docking or surface plasmon resonance (SPR) to confirm target specificity .
Q. What strategies are recommended for studying its enzyme inhibition mechanisms?
- Kinetic assays : Measure (inhibition constant) using fluorogenic substrates or spectrophotometric methods.
- Structural biology : Co-crystallize the compound with target enzymes (e.g., proteases or kinases) to identify binding interactions. Analogous benzoxazine derivatives show binding to active-site residues via hydrogen bonding and hydrophobic interactions .
- Mutagenesis : Modify key enzyme residues to confirm critical binding regions .
Q. How can researchers optimize its stability in aqueous solutions for pharmacological studies?
- pH-dependent stability : Test degradation rates across pH 2–8 using LC-MS. Carboxylic acid derivatives often show improved stability at neutral pH .
- Excipient screening : Add stabilizers like cyclodextrins or albumin to buffer formulations .
- Temperature control : Store solutions at -20°C and avoid freeze-thaw cycles to prevent hydrolysis .
Q. What advanced analytical methods are suitable for detecting trace impurities?
- LC-MS/MS : Quantifies impurities at ppm levels using selective ion monitoring (SIM). For example, EPA DSSTox databases provide reference spectra for related benzodiazepine impurities .
- Chiral chromatography : Resolves enantiomeric impurities, critical for compounds with stereocenters .
- NMR relaxation studies : Detects amorphous or crystalline impurities via relaxation times .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | CHNO | |
| Melting point | 143–146°C | |
| CAS Registry Number | 20825-89-2 | |
| Solubility (HO) | Sparingly soluble |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
